molecular formula C5H6Cl3NOS B14638461 4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one CAS No. 54414-90-3

4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one

Cat. No.: B14638461
CAS No.: 54414-90-3
M. Wt: 234.5 g/mol
InChI Key: XHYUFVOJRNXUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one typically involves the reaction of 2,4-dimethyl-1,2-thiazolidin-3-one with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired positions on the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted thiazolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidines with various functional groups.

Scientific Research Applications

4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,2-thiazolidin-3-one: Lacks the chlorine substituents, leading to different chemical reactivity and biological activity.

    2,4-Dimethyl-1,2-thiazolidin-3-one: Similar structure but without the chlorine atoms, affecting its properties and applications.

    1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Another chlorinated heterocyclic compound with different ring structure and properties.

Uniqueness

4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one is unique due to the presence of three chlorine atoms on the thiazolidine ring, which significantly influences its chemical reactivity and potential applications. The combination of chlorine substituents and the thiazolidine ring structure makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

54414-90-3

Molecular Formula

C5H6Cl3NOS

Molecular Weight

234.5 g/mol

IUPAC Name

4,5,5-trichloro-2,4-dimethyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C5H6Cl3NOS/c1-4(6)3(10)9(2)11-5(4,7)8/h1-2H3

InChI Key

XHYUFVOJRNXUEL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(SC1(Cl)Cl)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.